Cas no 885268-47-3 (Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate)
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid 1,1-dimethylethyl ester
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester
- 1-Boc-1,7-diaza-spiro[4.4]nonane
- Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate
- 1,1-Dimethylethyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (ACI)
- 1,7-Diaza-spiro[4.4]nonane-1-carboxylic acid tert-butyl ester
- tert-Butyl 1,7-diazaspiro[4.4]nonan-1-carboxylate
- 1,7-Diazaspiro[4.4]nonane-1-carboxylicacid tert-butyl ester
- tert-Butyl 1,7-diazaspiro[4.4]nonane
- 885268-47-3
- MFCD08234442
- PB27874
- LZBANXJWOBNBLH-UHFFFAOYSA-N
- SY344258
- tert-butyl1,7-diazaspiro[4.4]nonane-1-carboxylate
- SCHEMBL1771960
- MFCD32646945
- MFCD34468111
- AS-36311
- SY344266
- DB-077333
- J-504046
- 1-Boc-1,7-diazaspiro[4.4]nonane
- DTXSID10655166
- AKOS015899707
- (R)-1-Boc-1,7-diazaspiro[4.4]nonane
- Z1259341159
- EN300-90609
- CS-0000882
- (S)-1-Boc-1,7-diazaspiro[4.4]nonane
- SY026906
-
- MDL: MFCD08234442
- Inchi: 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12/h13H,4-9H2,1-3H3
- InChI Key: LZBANXJWOBNBLH-UHFFFAOYSA-N
- SMILES: O=C(N1C2(CCNC2)CCC1)OC(C)(C)C
Computed Properties
- Exact Mass: 226.16800
- Monoisotopic Mass: 226.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 41.6A^2
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.08
- Boiling Point: 319.4 ℃ at 760 mmHg
- Flash Point: 147.0±20.4 °C
- Refractive Index: 1.517
- PSA: 41.57000
- LogP: 2.01610
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 048550-250mg |
1-Boc-1,7-Diaza-spiro[4.4]nonane |
885268-47-3 | 95% | 250mg |
£248.00 | 2022-03-01 | |
| Fluorochem | 048550-5g |
1-Boc-1,7-Diaza-spiro[4.4]nonane |
885268-47-3 | 95% | 5g |
£1930.00 | 2022-03-01 | |
| Fluorochem | 048550-1g |
1-Boc-1,7-Diaza-spiro[4.4]nonane |
885268-47-3 | 95% | 1g |
£630.00 | 2022-03-01 | |
| AstaTech | 53435-0.25/G |
1-BOC-1,7-DIAZA-SPIRO[4.4]NONANE |
885268-47-3 | 95% | 0.25g |
$99 | 2023-09-17 | |
| AstaTech | 53435-1/G |
1-BOC-1,7-DIAZA-SPIRO[4.4]NONANE |
885268-47-3 | 95% | 1g |
$224 | 2023-09-17 | |
| AstaTech | 53435-5/G |
1-BOC-1,7-DIAZA-SPIRO[4.4]NONANE |
885268-47-3 | 95% | 5g |
$1129 | 2023-09-17 | |
| Alichem | A289000485-250mg |
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate |
885268-47-3 | 95% | 250mg |
$232.00 | 2023-08-31 | |
| Alichem | A289000485-1g |
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate |
885268-47-3 | 95% | 1g |
$762.91 | 2023-08-31 | |
| Alichem | A289000485-5g |
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate |
885268-47-3 | 95% | 5g |
$1823.85 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-D5985-10g |
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester - D5985 |
885268-47-3 | 97.0% | 10g |
73957CNY | 2021-05-08 |
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Production Method
Production Method 1
1.2 Reagents: Ammonia Solvents: Water
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Raw materials
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Preparation Products
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Suppliers
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate
Introduction to Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate (CAS No. 885268-47-3)
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 885268-47-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic structure, featuring a diazaspiro[4,4]nonane core and a tert-butyl carboxylate substituent, exhibits unique molecular properties that make it a promising candidate for various biochemical applications. The compound’s intricate architecture, combining a rigid spiro framework with nitrogen-containing heterocycles, positions it as a versatile scaffold for drug discovery and molecular design.
The diazaspiro[4,4]nonane moiety is particularly noteworthy due to its ability to modulate biological pathways through precise steric and electronic interactions. Spirocyclic compounds are known for their conformational stability and reduced metabolic liability, which are critical factors in the development of long-acting pharmaceuticals. The presence of two nitrogen atoms in the spirocycle introduces additional functionalization possibilities, enabling the synthesis of derivatives with tailored pharmacological profiles. This feature has been exploited in recent research to develop novel scaffolds for enzyme inhibition and receptor binding.
Recent studies have highlighted the potential of Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate as a key intermediate in the synthesis of bioactive molecules. Its tert-butyl carboxylate group serves as a protective handle, allowing for selective modifications while maintaining the integrity of the spirocyclic core. This has been particularly useful in peptide mimetics and peptidomimetic drug development, where maintaining structural fidelity is essential for biological activity. The compound’s compatibility with various synthetic methodologies makes it a valuable building block for medicinal chemists seeking to explore new chemical spaces.
In the realm of medicinal chemistry, the diazaspiro[4,4]nonane scaffold has been associated with several pharmacophores that interact with biological targets such as kinases, proteases, and ion channels. The nitrogen atoms within the spirocycle can act as hydrogen bond donors or acceptors, facilitating specific interactions with protein binding sites. This capability has been leveraged in the design of small-molecule inhibitors targeting cancer-related pathways. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of tyrosine kinase activity, which is crucial for regulating cell proliferation and survival.
The tert-butyl group appended to the carboxylate moiety not only enhances solubility but also provides stability against hydrolysis under physiological conditions. This characteristic is particularly advantageous for formulations requiring prolonged bioavailability. Additionally, the spirocyclic structure imparts rigidity to the molecule, reducing conformational flexibility and improving binding affinity to biological targets. These attributes have made Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate a subject of interest in structure-based drug design initiatives aimed at developing high-affinity ligands.
Advances in computational chemistry have further accelerated the exploration of this compound’s potential. Molecular modeling studies have demonstrated that the diazaspiro[4,4]nonane core can adopt multiple stable conformations due to its spiro connectivity. These conformations can be fine-tuned through strategic functionalization at various positions on the scaffold. Such insights have guided synthetic efforts toward optimizing bioactivity while maintaining structural integrity. The integration of experimental data with computational predictions has enabled researchers to predict binding modes and optimize lead compounds more efficiently.
The pharmaceutical industry has shown increasing interest in spirocyclic compounds due to their unique physicochemical properties and reduced susceptibility to metabolic degradation. Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate exemplifies this trend by combining structural rigidity with functional diversity. Its potential applications extend beyond kinase inhibition to include modulation of G-protein coupled receptors (GPCRs) and ion channels. The ability to fine-tune both steric and electronic properties through derivatization makes this compound a valuable asset in drug discovery pipelines targeting neurological disorders and inflammatory diseases.
In conclusion,Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate (CAS No. 885268-47-3) represents a significant advancement in medicinal chemistry due to its versatile structural framework and functional potential. Its incorporation into drug discovery programs holds promise for addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new applications for this compound,diazaspiro[4,4]nonane derivatives are likely to play an increasingly pivotal role in developing next-generation therapeutics.
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